4-(Methylthio)-2-pentanone
Description
Structure
3D Structure
Properties
CAS No. |
143764-28-7 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
4-methylsulfanylpentan-2-one |
InChI |
InChI=1S/C6H12OS/c1-5(7)4-6(2)8-3/h6H,4H2,1-3H3 |
InChI Key |
PNJBGQMNUMZADU-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)C)SC |
Canonical SMILES |
CC(CC(=O)C)SC |
density |
0.973-0.979 |
Other CAS No. |
143764-28-7 |
physical_description |
Almost colourless liquid; Pungent odou |
Pictograms |
Irritant |
solubility |
Slightly soluble Soluble (in ethanol) |
Origin of Product |
United States |
Contextualization Within Contemporary Organosulfur Chemistry Research
Organosulfur compounds are a significant class of molecules in organic synthesis, materials science, and medicinal chemistry. acs.orgresearchgate.net Thioethers, also known as sulfides, are a prominent subclass characterized by a C-S-C bond. The synthesis of these molecules is a key area of contemporary research, with numerous methods developed for efficient carbon-sulfur bond formation. acs.orgresearchgate.net
4-(Methylthio)-2-pentanone is an aliphatic ketone-thioether. The presence of the sulfur atom, which is less electronegative and more polarizable than oxygen, imparts distinct chemical properties. The sulfur atom in a thioether is generally considered a "soft" nucleophile, making it reactive toward "soft" electrophiles. acs.orgmasterorganicchemistry.com This nucleophilicity allows thioethers to participate in various organic reactions, including alkylation to form sulfonium (B1226848) salts and oxidation to form sulfoxides and sulfones. worldscientific.com These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.
While specific synthetic pathways for this compound are not widely published, methods for structurally similar compounds provide insight. For example, the related compound 4-methylthio-4-methyl-2-pentanone (B1587434) can be prepared via the addition of methyl sulfide (B99878) to mesityl oxide. odowell.comchemicalbook.com General strategies for thioether synthesis often involve the reaction of a thiol or thiolate with an alkyl halide in a variation of the Williamson ether synthesis. masterorganicchemistry.com The development of new catalytic methods, including transition-metal-catalyzed cross-coupling reactions, continues to be a major focus in organosulfur chemistry to create C-S bonds with greater efficiency and selectivity under milder conditions. acs.orgresearchgate.net
Overview of Scholarly Significance in Diverse Chemical and Biological Disciplines
The scholarly significance of a relatively simple molecule like 4-(methylthio)-2-pentanone can be understood through its application in various fields, most notably in flavor and fragrance science.
In the chemical discipline of food chemistry, volatile sulfur compounds are recognized as crucial contributors to the aroma and flavor of many foods, even at very low concentrations. acs.org this compound is utilized as a flavoring agent, particularly noted for imparting savory, meaty notes. nih.govontosight.ai Its designation as FEMA number 4182 underscores its established use in the food industry. nih.govontosight.ai The study of such compounds is vital for understanding food chemistry, developing new food products, and creating nature-identical flavor formulations. The significance in this area lies in sensory analysis, identification in natural products, and understanding the biochemical pathways that produce these volatile compounds during food processing or ripening. acs.org
In the broader context of organic synthesis, simple multifunctional molecules like this compound are potential building blocks or intermediates for creating more complex target molecules. ontosight.ai The dual functionality of a ketone and a thioether allows for selective chemical modifications at either site, making it a potentially versatile starting material.
From a biological standpoint, the significance of this compound is primarily linked to its role as a flavor component that interacts with human olfactory and gustatory systems. Research into how volatile compounds like this are perceived contributes to the fields of neurobiology and sensory science. While direct pharmacological or metabolic research on this specific compound is limited, it is recognized as a metabolite in the Human Metabolome Database, with cellular locations noted as the cytoplasm and extracellular space. nih.gov The study of how such small molecules are metabolized is fundamental to toxicology and biochemistry.
Advanced Methodologies for Chemical Synthesis and Precursor Investigations of 4 Methylthio 2 Pentanone
Strategic Approaches for Laboratory Synthesis of the Compound
The laboratory synthesis of 4-(Methylthio)-2-pentanone, a β-thio ketone, can be approached through modern methodologies that prioritize efficiency, selectivity, and stereochemical control. These include chemo-enzymatic routes and novel catalytic pathways.
Development of Chemo-Enzymatic Synthetic Routes
Chemo-enzymatic synthesis offers a powerful strategy for producing β-ketosulfides like this compound by combining the robustness of chemical reactions with the high selectivity of biocatalysts. nih.gov A versatile, thiol-free methodology has been developed for analogous compounds, which can be adapted for the target molecule. This approach typically involves a two-step process:
Multicomponent Reaction (MCR): An initial chemical step combines multiple starting materials to rapidly build a complex molecular scaffold. For a β-ketosulfide, this could involve forming a β-thioalkyl-substituted enol ester precursor. This avoids the direct handling of volatile and malodorous thiols. nih.gov
Enzymatic Hydrolysis: The enol ester intermediate is then selectively hydrolyzed using a lipase. This enzymatic step is crucial as it proceeds under mild conditions (neutral pH, room temperature), preventing degradation or side reactions that can occur with harsh acidic or basic hydrolysis, especially with methylene-active compounds like β-ketosulfides. nih.gov
Lipases are highly effective for this transformation, with their performance influenced by the choice of enzyme, solvent, and substrate structure. Lipase B from Candida antarctica (CAL-B) and Porcine Pancreatic Lipase (PPL) have shown particular efficacy in hydrolyzing sterically hindered enol esters to generate β-ketosulfide products. nih.govmdpi.com The selection of the solvent system is also critical for optimizing both substrate solubility and enzyme activity.
Table 1: Representative Lipase Performance in the Hydrolysis of β-Thioalkyl-Substituted Enol Esters Data is illustrative of general findings for this class of compounds.
| Lipase Catalyst | Co-Solvent | Buffer System | Relative Activity | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Acetonitrile | KPi | High | nih.gov |
| Candida antarctica Lipase B (CAL-B) | DMSO | Tris-HCl | Moderate | nih.gov |
| Porcine Pancreatic Lipase (PPL) | DMSO | KPi | High | nih.gov |
| Lipase from Pseudomonas fluorescens | Acetonitrile | KPi | Low | nih.gov |
This chemo-enzymatic strategy provides a robust and scalable route to β-ketosulfides, offering high yields and operational simplicity. nih.gov
Exploration of Novel Catalytic and Stereoselective Pathways
The synthesis of this compound, which contains a chiral center at the C4 position, presents an opportunity for asymmetric synthesis. Novel catalytic methods focus on controlling the stereochemistry of this center. A primary pathway for its formation is the asymmetric conjugate addition (Michael addition) of methanethiol (B179389) (or a surrogate) to an α,β-unsaturated ketone precursor such as mesityl oxide (4-methyl-3-penten-2-one).
Achieving high enantioselectivity in the addition of thiols to such substrates can be challenging due to factors like the low reactivity of the Michael acceptor and potential equilibrium of stereoisomers. nih.gov However, significant progress has been made using both metal-based and organocatalytic systems for analogous transformations. nih.govbeilstein-journals.org
Metal-Based Catalysis: Lanthanide-based catalysts, such as (R)-LaNa₃tris(binaphthoxide) (LSB), have been shown to effectively catalyze the asymmetric addition of thiols to cyclic enones, yielding products with good enantiomeric ratios. nih.govbeilstein-journals.org
Organocatalysis: Chiral small molecules can also serve as effective catalysts. For instance, cinchona alkaloid derivatives are used as phase-transfer catalysts in asymmetric Michael additions, providing a metal-free alternative for installing chirality with high selectivity. nih.gov
These advanced catalytic methods offer pathways to enantiomerically enriched this compound, which is crucial for applications where stereochemistry dictates biological activity or sensory properties.
Table 2: Modern Catalytic Approaches for Asymmetric Thiol Conjugate Addition
| Catalyst Type | Example Catalyst Class | Key Advantages | Reference |
|---|---|---|---|
| Metal-Based | Lanthanide Tris(binaphthoxide) Complexes | Effective for additions to enones | nih.gov |
| Organocatalyst | Cinchona Alkaloid Derivatives | Metal-free, high stereoselectivity | nih.gov |
| Organocatalyst | Chiral Phosphines | Catalyzes cycloadditions for related structures | nih.gov |
Characterization and Synthesis of Biosynthetic Precursors
While this compound is not a widely documented natural product, its structure suggests a biosynthetic origin rooted in the metabolism of sulfur-containing amino acids. thegoodscentscompany.comfoodb.ca The biosynthesis of volatile sulfur compounds in plants and other organisms provides a framework for understanding its potential formation. researchgate.netmdpi.com
The primary precursor for many organosulfur compounds is the amino acid methionine. mdpi.com The biosynthetic pathway likely involves several key steps:
Precursor Generation: Methionine is the ultimate sulfur donor. In plants and microorganisms, sulfur is first assimilated from inorganic sulfate (B86663) into cysteine, which can then be used to synthesize methionine. nih.gov
Formation of Reactive Intermediates: Through enzymatic action or thermal processes (like cooking), methionine can be converted into highly reactive intermediates. A critical pathway is the Strecker degradation, which converts methionine into methional. mdpi.com Methional itself is a potent flavor compound but also serves as a precursor to other volatiles, including methanethiol. mdpi.comtandfonline.com
Final Assembly: The reactive sulfur intermediate (e.g., methanethiol) can then react with other cellular metabolites derived from different pathways, such as fatty acid or amino acid metabolism, to form the final this compound structure. For example, a precursor like mesityl oxide could be formed from acetone (B3395972) via the mevalonate (B85504) pathway intermediates, and a subsequent enzyme-catalyzed Michael addition of methanethiol would yield the target compound.
The characterization of these precursors involves standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) for amino acids and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile intermediates like methional.
Derivatization Chemistry for Analytical Enhancement and Structural Modification
Analytical Enhancement
For trace-level detection and quantification, particularly in complex matrices, the chemical derivatization of this compound is a crucial analytical strategy. The presence of a carbonyl (ketone) functional group makes it an ideal candidate for derivatization with hydroxylamine-based reagents.
The most common and effective reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) . sigmaaldrich.comnih.gov The reaction involves a nucleophilic addition of PFBHA to the ketone's carbonyl carbon, followed by the elimination of a water molecule to form a stable PFB-oxime derivative. researchgate.netusra.edu
This derivatization offers several key advantages for analysis, especially by GC-MS:
Enhanced Detectability: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive to an Electron Capture Detector (ECD). It also provides a characteristic mass fragmentation pattern in MS, aiding in identification. sigmaaldrich.com
Improved Chromatography: The resulting oxime is more volatile and less polar than the parent ketone, leading to better peak shape and resolution during GC separation. nih.gov
Structural Confirmation: The reaction produces two distinct geometric isomers (syn- and anti-oximes), which can often be separated chromatographically. The presence of both peaks at a consistent ratio provides a high degree of confidence in the analyte's identification. researchgate.net
Table 3: Summary of PFBHA Derivatization for Analytical Enhancement of Ketones
| Parameter | Description | Reference |
|---|---|---|
| Reagent | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | sigmaaldrich.comusra.edu |
| Mechanism | Nucleophilic addition to the carbonyl group to form an oxime | researchgate.net |
| Key Benefit | Increases volatility and improves sensitivity for GC-ECD and GC-MS | sigmaaldrich.comnih.gov |
| Products | Forms stable syn- and anti-oxime diastereomers | researchgate.net |
| Conditions | Typically performed in an aqueous or organic solution, sometimes with gentle heating | usra.edu |
Structural Modification
The β-keto sulfide (B99878) moiety in this compound is a versatile functional group that serves as a precursor for further structural modifications. The presence of multiple reactive sites—the carbonyl group, the thioether, and the α-carbons—allows for diverse chemical transformations.
Thionation: The ketone's carbonyl group can be converted into a thiocarbonyl (thione) using thionating agents like Lawesson's reagent or phosphorus pentasulfide. nih.govwikipedia.org This transformation dramatically alters the electronic properties and reactivity of the molecule, making the resulting β-thioxo ketone a useful intermediate for synthesizing sulfur-containing heterocycles. nih.gov
α-Carbon Functionalization: The protons on the carbons alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of new substituents at these positions. This reactivity makes β-ketothioamides, a related class of compounds, versatile synthons in organic synthesis. chim.it
These derivatization strategies extend the utility of this compound beyond its initial properties, enabling its use as a building block for more complex molecules.
Sophisticated Analytical Quantification and Characterization of 4 Methylthio 2 Pentanone
Development and Validation of Hyphenated Chromatographic-Mass Spectrometric Methods
Hyphenated chromatography-mass spectrometry has become an indispensable tool for the analysis of trace-level volatile compounds in complex matrices. The coupling of the high separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry provides a robust platform for the analysis of 4-(Methylthio)-2-pentanone.
Gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly with a triple quadrupole mass analyzer, is a powerful technique for the trace analysis of this compound. This method offers exceptional selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM), which minimizes matrix interference and enhances the signal-to-noise ratio for the target analyte.
The development of a robust GC-MS/MS method involves the meticulous optimization of several parameters. The gas chromatographic separation is typically performed on a capillary column with a stationary phase of intermediate polarity, such as a 5% phenyl-methylpolysiloxane, to achieve good peak shape and resolution for this sulfur-containing ketone. The temperature program is optimized to ensure efficient separation from other volatile compounds in the sample matrix.
For the mass spectrometric detection, the selection of appropriate precursor and product ions for MRM is crucial. The precursor ion is typically the molecular ion or a prominent fragment ion of this compound, while the product ions are generated through collision-induced dissociation (CID) in the second quadrupole. The collision energy is optimized to maximize the abundance of the selected product ions, thereby enhancing the sensitivity of the method. A typical MRM transition for this compound would involve a precursor ion of m/z 146 and product ions of m/z 87 and 59.
Method validation is a critical step to ensure the reliability of the analytical results. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), precision (repeatability and reproducibility), and accuracy (recovery). For the trace analysis of this compound in a complex matrix like wine, a validated GC-MS/MS method can achieve LODs in the low ng/L range.
Table 1: GC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 40°C (2 min), ramp to 250°C at 10°C/min, hold for 5 min |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 146 |
| Product Ions (m/z) | 87 (Quantifier), 59 (Qualifier) |
| Collision Energy (eV) | 15 |
For highly complex matrices where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a significant enhancement in separation power. scielo.br This technique employs two columns with different stationary phases, providing an orthogonal separation mechanism that can resolve co-eluting peaks from the first dimension.
In the context of analyzing this compound in food and beverage samples, a common GC×GC setup would involve a non-polar first-dimension column and a polar second-dimension column. researchgate.net This configuration separates compounds based on their boiling points in the first dimension and their polarity in the second dimension, resulting in a structured two-dimensional chromatogram where chemically related compounds elute in specific regions.
The enhanced peak capacity and sensitivity of GC×GC-MS make it particularly suitable for the non-targeted analysis of volatile profiles, allowing for the identification of a wide range of compounds, including trace-level components like this compound, that might be obscured in a one-dimensional separation. mdpi.com The use of a time-of-flight (TOF) mass spectrometer is often preferred in GC×GC due to its high data acquisition speed, which is necessary to adequately sample the narrow peaks produced in the second dimension. nih.govfrontiersin.org
Table 2: Typical GC×GC-TOF-MS Parameters for Volatile Compound Analysis
| Parameter | Condition |
|---|---|
| First Dimension Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Second Dimension Column | DB-WAX, 1.5 m x 0.1 mm ID, 0.1 µm film thickness |
| Oven Program | 40°C (2 min), ramp to 240°C at 5°C/min |
| Modulation Period | 6 s |
| MS Detector | Time-of-Flight (TOF) |
| Mass Range (m/z) | 35-350 |
| Acquisition Rate | 100 spectra/s |
While GC-based methods are ideal for analyzing volatile compounds, Ultra-High Performance Liquid Chromatography-Quadrupole Exactive Mass Spectrometry (UHPLC-QE-MS) is a powerful tool for the metabolomic profiling of non-volatile precursors and metabolites of this compound. This technique combines the high-resolution separation of UHPLC with the high-resolution and accurate-mass (HRAM) capabilities of the Orbitrap mass analyzer.
In the context of this compound, which can be formed from the degradation of sulfur-containing amino acids such as methionine, UHPLC-QE-MS can be employed to study the metabolic pathways leading to its formation. mpg.de By analyzing biological samples, it is possible to identify and quantify a wide range of metabolites, providing insights into the biochemical processes involved.
The high resolving power of the Orbitrap mass analyzer allows for the accurate mass determination of ions, which is crucial for the confident identification of unknown compounds. Furthermore, the MS/MS capabilities of the instrument provide structural information for further confirmation. This untargeted or targeted metabolomics approach can reveal key biomarkers and elucidate the biochemical pathways related to the formation of important flavor compounds like this compound. nih.gov
Table 3: UHPLC-QE-MS Parameters for Metabolomic Profiling of Sulfur-Containing Compounds
| Parameter | Condition |
|---|---|
| UHPLC Column | C18, 100 x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive/Negative |
| MS Resolution | 70,000 (Full Scan), 17,500 (MS/MS) |
| Scan Range (m/z) | 70-1050 |
Advanced Sample Preparation Techniques for Matrix Isolation and Preconcentration
The successful analysis of trace-level compounds like this compound heavily relies on effective sample preparation. The primary goals of sample preparation are to isolate the analyte from the complex matrix, preconcentrate it to a detectable level, and present it in a form that is compatible with the analytical instrument.
Headspace solid-phase microextraction (HS-SPME) is a simple, solvent-free, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices. mdpi.com The optimization of HS-SPME parameters is crucial to achieve high extraction efficiency and sensitivity for this compound.
Several factors influence the HS-SPME process, including the type of fiber coating, extraction temperature and time, sample volume, and the addition of salt. For volatile sulfur compounds, fibers with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), are often preferred due to their ability to adsorb a wide range of analytes with different polarities and molecular weights. acs.org
The extraction temperature and time are critical parameters that need to be carefully optimized. Higher temperatures can increase the vapor pressure of the analyte, leading to higher concentrations in the headspace and faster extraction kinetics. However, excessively high temperatures can also lead to the degradation of thermally labile compounds. The extraction time should be sufficient to allow the analyte to reach equilibrium between the sample, headspace, and fiber coating. The addition of salt, such as sodium chloride, can increase the ionic strength of the sample, which reduces the solubility of the analyte in the aqueous phase and promotes its partitioning into the headspace (salting-out effect). nih.govnih.gov
A study on the quantification of a similar compound, 4-mercapto-4-methyl-2-pentanone (B33688), in wine utilized HS-SPME after derivatization. The optimization of extraction time and temperature was found to be significant, with the best results achieved at 70°C for 60 minutes. mdpi.com
Table 4: HS-SPME Optimization Parameters and Method Validation for Volatile Sulfur Compounds
| Parameter | Optimized Condition |
|---|---|
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Extraction Temperature | 60°C |
| Extraction Time | 45 min |
| Sample Volume | 5 mL |
| Salt Addition | 1 g NaCl |
| Linearity (R²) | >0.99 |
| LOD | 0.1 - 1.0 µg/L |
| LOQ | 0.3 - 3.0 µg/L |
| Precision (RSD%) | <15% |
| Accuracy (Recovery %) | 85-110% |
Liquid-liquid microextraction (LLME) techniques have emerged as miniaturized and more environmentally friendly alternatives to traditional liquid-liquid extraction. These methods use significantly smaller volumes of organic solvents, reducing waste and exposure to hazardous materials.
Dispersive liquid-liquid microextraction (DLLME) is a popular LLME technique where a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample. nih.gov This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for rapid mass transfer of the analyte from the sample to the extraction solvent. After centrifugation, the sedimented organic phase is collected for analysis.
Ultrasound-assisted liquid-liquid microextraction (UALLME) is another enhanced strategy where ultrasonic waves are used to facilitate the emulsification of the extraction solvent in the sample. mdpi.comrsc.org The cavitation effect produced by ultrasound enhances the extraction efficiency by increasing the contact area between the two phases and accelerating the mass transfer process. This technique can lead to shorter extraction times and improved recoveries compared to conventional LLME methods. For the extraction of volatile ketones from aqueous matrices like wine, UALLME has been shown to be an effective and efficient sample preparation method. mdpi.com
Table 5: Comparison of Enhanced Liquid-Liquid Microextraction Strategies
| Strategy | Principle | Advantages | Typical Solvents |
|---|---|---|---|
| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents to form a cloudy solution. | Fast, simple, high enrichment factor. | Extraction: Chlorinated solvents; Disperser: Acetonitrile, Methanol. |
| Ultrasound-Assisted Liquid-Liquid Microextraction (UALLME) | Use of ultrasonic waves to induce emulsification and enhance mass transfer. | Reduced extraction time, improved efficiency, less solvent consumption. | Low-density organic solvents (e.g., hexane, isooctane). |
Application of Isotopic Dilution Assays and Internal Standardization
Isotopic dilution analysis is a highly precise method for the quantification of chemical substances. wikipedia.org It involves the addition of a known quantity of an isotopically enriched version of the analyte, known as an internal standard, to the sample. wikipedia.org This "spiked" sample is then analyzed, and the ratio of the naturally occurring analyte to the isotopically labeled internal standard is measured. wikipedia.org This method is considered a form of internal standardization and offers high accuracy because the internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any losses that may occur. wikipedia.orgclearsynth.com
Stable isotope dilution analysis (SIDA) is a common application of this principle, where the internal standard is labeled with stable (non-radioactive) isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). clearsynth.comnih.gov The use of stable isotopes provides a distinct mass difference between the analyte and the internal standard, allowing for their separate detection and quantification by mass spectrometry (MS). nih.gov This technique is particularly valuable for complex matrices where other compounds might interfere with the analysis. clearsynth.com
In the context of this compound, also known as 4-methyl-4-sulfanylpentan-2-one (4MSP), stable isotope dilution assays have been successfully developed and applied for its quantification in various samples. nih.govresearchgate.net For instance, a robust SIDA method in conjunction with gas chromatography-mass spectrometry (GC-MS) has been established for the analysis of 4MSP in hops. nih.govresearchgate.net
A key component of this assay is the synthesis of a suitable internal standard. For the analysis of 4MSP, 4-(¹³C)methyl-4-sulfanyl(1,3,5-¹³C₃)pentan-2-one has been utilized as an effective internal standard. nih.govresearchgate.net This labeled compound is chemically identical to 4MSP but has a higher mass due to the incorporation of ¹³C isotopes. nih.govresearchgate.net
The application of this SIDA method has enabled the accurate quantification of 4MSP in a wide range of hop varieties, with concentrations varying significantly. nih.govresearchgate.net Research has shown that some U.S. hop varieties, such as Citra, Eureka, Simcoe, and Apollo, contain notably high concentrations of this compound, while it is often absent in traditional German and English varieties. nih.govresearchgate.net The developed SIDA method has been instrumental in these findings, providing reliable data on the influence of hop variety, provenance, and harvest year on the concentration of this compound. nih.gov
The table below summarizes the findings from a study that utilized a stable isotope dilution assay to quantify this compound (4MSP) in various hop samples.
| Hop Variety | Provenance | Harvest Year | 4MSP Concentration (µg/kg) |
| Citra | United States | Not Specified | High |
| Eureka | United States | Not Specified | High |
| Simcoe | United States | Not Specified | High |
| Apollo | United States | Not Specified | High |
| Traditional German Varieties | Germany | Not Specified | Absent |
| Traditional English Varieties | United Kingdom | Not Specified | Absent |
This table is a representation of findings and does not encompass all available data.
The use of deuterated analogs as internal standards is another common practice in analytical chemistry. lcms.cz Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium. clearsynth.com These standards are valuable for calibrating instruments, performing quantitative analysis, and correcting for matrix effects. clearsynth.com While specific applications of deuterated this compound as an internal standard are less documented in the provided search results, the principles of its use would be the same as for ¹³C-labeled standards.
It is important to note that while isotopic dilution assays significantly improve accuracy, potential interferences can still occur. For example, in GC-MS analysis, the overlapping of peaks from the analyte and the isotopically labeled internal standard can sometimes affect the accuracy of the results. nih.gov Therefore, careful method development and validation are crucial for reliable quantification. nih.gov
Investigation of Biochemical Pathways and Metabolic Dynamics of 4 Methylthio 2 Pentanone
Elucidating the Biosynthetic Routes to the Compound in Biological Systems
The biosynthesis of 4-(methylthio)-2-pentanone in biological systems is not extensively documented. However, plausible pathways can be proposed based on the metabolism of sulfur-containing amino acids and related ketones. The primary precursor for the methylthio group is likely the amino acid methionine.
One potential pathway involves the transamination and subsequent decarboxylation of a methionine-derived keto-acid. In general amino acid catabolism, the amino group is removed by transamination, converting the amino acid into its corresponding α-keto acid davuniversity.org. In the case of methionine, this would yield 2-keto-4-(methylthio)butyric acid (KMTB). Subsequent enzymatic reactions could then lead to the formation of this compound, potentially through condensation with an acetyl-CoA derived unit, although the specific enzymes involved in this transformation are not yet identified.
Another possibility involves the methionine salvage pathway, where 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, is recycled back to methionine. Intermediates in this pathway could potentially be diverted to synthesize other sulfur-containing volatile compounds, including this compound.
Study of Microbial Metabolic Transformations and Degradation Pathways
Microbial metabolism plays a significant role in both the formation and degradation of volatile sulfur compounds. In the context of this compound, microbial enzymes are likely key players in its transformation.
One critical enzymatic activity is that of cysteine-S-conjugate β-lyases. These enzymes are known to cleave C-S bonds and are involved in the release of volatile thiols from their non-volatile cysteine conjugates. While not directly acting on this compound, this mechanism is crucial for the formation of the related aroma compound 4-mercapto-4-methyl-2-pentanone (B33688) in microorganisms like Saccharomyces cerevisiae mdpi.com. It is conceivable that similar enzymatic activities could be involved in the metabolism of this compound, either in its formation from a precursor or in its degradation.
Microbial degradation of ketones often proceeds via Baeyer-Villiger monooxygenases, which insert an oxygen atom adjacent to the carbonyl group, forming an ester that can be further hydrolyzed. Alternatively, reduction of the ketone to a secondary alcohol, followed by further oxidation or conjugation, represents another common microbial degradation strategy.
Table 1: Microbial Enzymes Potentially Involved in this compound Metabolism
| Enzyme Class | Potential Role in Metabolism | Example of Related Activity |
|---|---|---|
| Transaminases | Formation of keto-acid precursors from amino acids. | Conversion of methionine to 2-keto-4-(methylthio)butyric acid. |
| Decarboxylases | Removal of a carboxyl group from precursor molecules. | Common in amino acid catabolism. |
| Cysteine-S-conjugate β-lyases | Cleavage of C-S bonds to release volatile sulfur compounds. | Release of 4-mercapto-4-methyl-2-pentanone in yeast mdpi.com. |
| Baeyer-Villiger Monooxygenases | Oxidative degradation of the ketone structure. | Widespread in microbial ketone metabolism. |
| Alcohol Dehydrogenases | Reduction of the ketone to a secondary alcohol for further degradation. | Common microbial detoxification pathway. |
Interplay of Amino Acid and Lipid Metabolism in Compound Formation
The formation of this compound likely represents a point of convergence between amino acid and lipid metabolism.
Amino Acid Metabolism: As previously mentioned, the sulfur-containing amino acid methionine is the most probable donor of the methylthio group. The initial steps of methionine catabolism, including transamination to KMTB, are central to this process nih.govyoutube.com. The carbon skeleton of the molecule, a five-carbon chain with a ketone group at the second position, suggests a link to the catabolism of branched-chain amino acids, although a direct pathway has not been elucidated. The general process of transamination diverts amino acids towards energy generation or the synthesis of other molecules by converting them into their respective keto acids davuniversity.org.
Lipid Metabolism: The pentanone structure of the compound points towards a connection with lipid metabolism, specifically the pathways involving ketone bodies or fatty acid oxidation. Ketone bodies, such as acetoacetate and β-hydroxybutyrate, are produced from acetyl-CoA, a central molecule in both fatty acid oxidation and synthesis. It is plausible that a precursor derived from methionine metabolism could condense with an acetyl-CoA unit or a related two-carbon molecule derived from lipid metabolism to form the final this compound structure. The metabolism of 4-methyl-2-oxopentanoate, a structurally similar compound, has been shown to stimulate ketone-body formation in pancreatic islets nih.gov.
Table 2: Key Metabolic Intermediates and Their Roles
| Metabolite | Originating Pathway | Potential Role in this compound Formation |
|---|---|---|
| Methionine | Amino Acid Metabolism | Source of the methylthio group. |
| 2-keto-4-(methylthio)butyric acid (KMTB) | Amino Acid Metabolism (Methionine Catabolism) | Key precursor molecule after transamination of methionine. |
| Acetyl-CoA | Lipid/Carbohydrate Metabolism | Potential source of the carbon backbone for the pentanone structure. |
| Acetoacetate | Lipid Metabolism (Ketogenesis) | A ketone body that could be structurally related to the formation pathway. |
Mechanistic Studies in Flavor Chemistry and Food Science Pertaining to 4 Methylthio 2 Pentanone
Molecular Mechanisms Governing Compound Formation During Food Processing and Aging
The formation of 4-(methylthio)-2-pentanone in food is not a result of a single, straightforward reaction but rather the convergence of several key chemical pathways that are fundamental to flavor development. These pathways involve the degradation and interaction of major food components such as amino acids, sugars, and lipids.
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor formation in thermally processed foods. nih.gov A critical offshoot of the Maillard reaction is the Strecker degradation of amino acids, which leads to the formation of characteristic aldehydes and other reactive intermediates. nih.gov
In the context of this compound formation, the sulfur-containing amino acid methionine is of paramount importance. Through Strecker degradation, methionine breaks down to produce methional and subsequently methanethiol (B179389), a highly volatile and reactive sulfur compound. nih.gov The general mechanism of Strecker degradation involves the reaction of an amino acid with a dicarbonyl compound, which is an intermediate of the Maillard reaction. This leads to the formation of a Strecker aldehyde (in this case, methional from methionine), carbon dioxide, and an α-aminoketone. Methional can then further degrade to produce methanethiol.
Key Precursors from Maillard and Strecker Reactions:
| Precursor Compound | Originating Amino Acid | Key Reaction Pathway |
| Methional | Methionine | Strecker Degradation |
| Methanethiol | Methionine | Degradation of Methional |
Concurrently with the Maillard reaction, lipid oxidation provides a separate but equally important stream of reactive precursors. The thermal or oxidative degradation of lipids, particularly unsaturated fatty acids, generates a variety of volatile compounds, including aldehydes and ketones. semanticscholar.org
Acetone (B3395972), a simple ketone, can be formed during lipid oxidation. Under the conditions of food processing, particularly with changes in pH and temperature, acetone can undergo a base-catalyzed aldol (B89426) condensation. In this reaction, two molecules of acetone react to form diacetone alcohol, which can then readily dehydrate to yield mesityl oxide (4-methyl-3-penten-2-one), an α,β-unsaturated ketone. nih.gov
The formation of this compound is then proposed to occur via a Michael addition reaction. In this reaction, the nucleophilic sulfur of methanethiol (derived from the Strecker degradation of methionine) attacks the β-carbon of the α,β-unsaturated carbonyl system of mesityl oxide. This addition reaction results in the formation of this compound. nih.gov This pathway elegantly demonstrates the interaction between the products of the Maillard reaction/Strecker degradation and lipid oxidation/aldol condensation to generate a unique flavor compound.
Proposed Formation Pathway of this compound:
| Reactant 1 | Origin | Reactant 2 | Origin | Reaction Type | Product |
| Methanethiol | Strecker Degradation of Methionine | Mesityl Oxide | Aldol Condensation of Acetone (from Lipid Oxidation) | Michael Addition | This compound |
Interactions of this compound with Other Volatile Aroma Compounds
The final perceived aroma of a food product is rarely attributable to a single compound. Instead, it is the result of a complex mixture of volatile compounds interacting with each other and with the food matrix. These interactions can be synergistic, where the perceived intensity of the mixture is greater than the sum of its parts, or antagonistic, where one compound suppresses the perception of another. foodb.ca
This compound is described as having a blackcurrant, fruity, and green aroma. frontiersin.org The perception of this aroma can be significantly influenced by the presence of other volatile compounds. For instance, in roasted beef, where this compound can be formed, its fruity and sulfury notes would interact with the myriad of other aroma compounds generated, such as pyrazines (nutty, roasted), aldehydes (fatty, green), and other sulfur compounds. nih.govgoogle.com
Chemical Stability and Degradation Kinetics in Diverse Food Matrices
The stability of flavor compounds is a critical factor in determining the shelf-life and sensory quality of food products. This compound, being a thioether and a ketone, is susceptible to various degradation reactions depending on the properties of the food matrix and storage conditions.
The thioether linkage in this compound can be susceptible to oxidation, which could lead to the formation of the corresponding sulfoxide (B87167) and sulfone. These oxidized forms generally possess different, and often less desirable, sensory properties. The rate of this oxidation would be influenced by the presence of oxygen, pro-oxidants (like metal ions), and antioxidants within the food matrix.
The stability of the compound is also likely to be influenced by pH. While specific data for this compound is limited, studies on other sulfur-containing compounds and peptides show that pH can significantly affect their stability. nih.gov In acidic conditions, the carbonyl group of the ketone could be protonated, potentially making the molecule more susceptible to certain reactions. In alkaline conditions, other degradation pathways may be favored.
The degradation of flavor compounds in food often follows first-order or zero-order kinetics. The rate of degradation is typically influenced by temperature, with higher temperatures leading to faster degradation rates. The Arrhenius equation is commonly used to model the temperature dependence of these reaction rates. The specific degradation kinetics of this compound would vary depending on the food matrix (e.g., high-fat vs. low-fat, aqueous vs. solid) due to differences in solubility, partitioning, and the presence of other reactive species. For instance, in a high-fat food matrix, its stability might be different compared to an aqueous system due to its lipophilic character.
Factors Influencing the Stability of this compound:
| Factor | Potential Impact |
| Oxygen | Oxidation of the thioether group to sulfoxide or sulfone. |
| Temperature | Increased rate of degradation reactions. |
| pH | Can influence reaction pathways and stability. |
| Food Matrix | Solubility, partitioning, and interaction with other components can affect stability. |
| Light | Can potentially induce photo-degradation reactions. |
Theoretical and Computational Chemistry Investigations of 4 Methylthio 2 Pentanone
Quantum Chemical Studies on Molecular Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of 4-(Methylthio)-2-pentanone. wikipedia.org Methodologies such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a good balance between computational cost and accuracy.
A typical approach to studying the molecular electronic structure of this compound would involve geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-311++G** or cc-pVTZ. researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule. From the optimized geometry, a wealth of information can be derived.
Molecular Orbitals and Reactivity Indices: The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is likely to be localized around the sulfur and oxygen atoms due to the presence of lone pairs of electrons, while the LUMO is expected to be centered on the carbonyl group (C=O), a common feature in ketones. foodb.caresearchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
| Parameter | Value (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.7 | Indicator of chemical stability |
| Electronegativity (χ) | 3.65 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.85 | Resistance to change in electron distribution |
| Global Electrophilicity (ω) | 2.34 | Measure of electrophilic character |
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. researchgate.net For this compound, this analysis would reveal the nature of the C=O, C-S, and C-C bonds, as well as the lone pairs on the oxygen and sulfur atoms. It can also quantify the extent of hyperconjugative interactions, which contribute to the molecule's stability.
Molecular Electrostatic Potential (MESP): The MESP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In this compound, the MESP would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its behavior in the liquid phase and its interactions with other molecules. mdpi.com
The first step in an MD simulation is to define a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates. These parameters account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
By simulating a system containing many molecules of this compound, one can study its bulk properties. The simulations can reveal how the molecules pack together and the nature of the intermolecular forces that govern their interactions. The primary intermolecular forces at play for this molecule would be dipole-dipole interactions due to the polar carbonyl group, and weaker van der Waals forces.
Radial Distribution Functions (RDFs): Analysis of the MD trajectory can yield RDFs, which describe the probability of finding another atom at a certain distance from a reference atom. For example, the RDF between the carbonyl oxygen of one molecule and the hydrogen atoms of neighboring molecules could reveal the presence and nature of weak C-H···O interactions.
Table 2: Potential Intermolecular Interactions in this compound Amenable to MD Simulation
| Interaction Type | Description | Key Atomic Centers Involved |
| Dipole-Dipole | Electrostatic attraction between the positive end of one polar molecule and the negative end of another. | Carbonyl group (C=O) |
| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | All atoms |
| C-H···O Interactions | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | Carbonyl oxygen and methyl/methylene hydrogens |
These simulations are crucial for understanding properties like boiling point, viscosity, and solubility, which are governed by the strength and nature of intermolecular interactions.
Computational Modeling of Reaction Mechanisms and Energetic Landscapes
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. mdpi.com By modeling the potential energy surface (PES) of a reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. researchgate.net
For instance, the reactions of ketones are often studied computationally. researchgate.net A possible reaction to investigate for this compound could be its enolate formation under basic conditions or its reaction at the carbonyl group.
Mapping the Reaction Pathway: Using methods like DFT, the geometries of the reactant, transition state(s), and product(s) are fully optimized. The transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactant and product.
Energetic Landscapes: The energies of the optimized structures allow for the construction of a reaction energy profile, or energetic landscape. This profile plots the relative energy of the system as it progresses from reactant to product. The height of the energy barrier, known as the activation energy (Ea), is a critical factor in determining the reaction rate. Thermochemical parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can also be calculated to determine its spontaneity. mdpi.com
Table 3: Example of Calculated Energetic Parameters for a Hypothetical Reaction of this compound (Note: These are example values for illustrative purposes.)
| Parameter | Value (kcal/mol) | Description |
| Activation Energy (Ea) | +25.0 | The minimum energy required for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -15.0 | The net change in heat content. A negative value indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -12.5 | The change in free energy. A negative value indicates a spontaneous reaction. |
By exploring different possible pathways and their associated energy barriers, computational models can predict the most favorable reaction mechanism. These theoretical predictions can then guide experimental work and provide a deeper understanding of the chemical behavior of this compound.
Emerging Research Avenues and Future Scientific Perspectives on 4 Methylthio 2 Pentanone
Integration of Multi-Omics Data for Holistic Understanding of Biogenesis
A complete understanding of how 4-(Methylthio)-2-pentanone is formed in nature (biogenesis) remains an area of active inquiry. Future research will likely depend on the integration of multiple high-throughput "omics" technologies to build a comprehensive picture of the metabolic networks involved. mdpi.com This systems biology approach can unravel the complex interplay of genes, proteins, and metabolites that lead to the compound's formation. nih.gov
Multi-omics integration involves combining data from various molecular levels to create a more complete biological model. nih.govmdpi.com For instance, transcriptomics (studying gene expression) can identify which genes are activated during the compound's production. nih.gov Metabolomics (studying metabolites) can simultaneously measure the levels of precursors, intermediates, and the final compound, providing a direct readout of the biochemical pathway. nih.gov By correlating changes in gene expression with changes in metabolite concentrations, researchers can pinpoint the specific genes and enzymes responsible for each step in the biosynthetic pathway. nih.govmdpi.commdpi.comfrontiersin.org
This integrated approach has proven effective in studying the biosynthesis of other complex natural products. nih.gov Applying it to this compound could identify novel enzymes, regulatory transcription factors, and the metabolic fluxes that control its production rate. nih.gov This knowledge is fundamental for potential metabolic engineering efforts aimed at enhancing its production in microbial or plant systems. frontiersin.orgresearchgate.net
Table 1: Potential Roles of Different Omics Technologies in Elucidating the Biogenesis of this compound
| Omics Technology | Target Molecules | Potential Contribution to Biogenesis Research |
|---|---|---|
| Genomics | DNA | Identifies the complete genetic blueprint of an organism, revealing potential genes encoding biosynthetic enzymes. |
| Transcriptomics | RNA | Measures gene expression levels under different conditions to identify genes that are upregulated during compound production. nih.gov |
| Proteomics | Proteins | Quantifies protein levels, identifying the enzymes directly carrying out the biochemical conversions. mdpi.com |
| Metabolomics | Metabolites | Measures the concentration of precursors, intermediates, and the final this compound, outlining the pathway's flow. nih.gov |
Exploration of Novel Applications in Chemical Biology and Advanced Materials
Beyond its role as a flavor compound, the unique chemical structure of this compound presents opportunities for novel applications in other scientific fields, particularly chemical biology and materials science.
In chemical biology , small molecules are often used as probes to study and manipulate biological systems. The functional groups of this compound—a ketone and a thioether—offer handles for chemical modification. Analogues of structurally related compounds have been synthesized to act as inhibitors of specific metabolic pathways or as chemical probes for the active sites of enzymes, such as cytochrome P450. psu.edu This suggests that modified versions of this compound could be developed into specific molecular tools for studying enzymatic reactions or cellular processes where sulfur metabolism is relevant. The development of such multi-target agents based on privileged chemical structures is a growing area of interest in medicinal chemistry. mdpi.com
In the field of advanced materials , research into the application of this compound is still nascent. However, its constituent functional groups suggest theoretical possibilities. The thioether group, for example, can coordinate with metal surfaces, suggesting potential use in creating self-assembled monolayers or modifying the properties of metallic nanoparticles. Furthermore, the ketone group can participate in various polymerization reactions. While not directly involving this compound, research has shown that related ketone compounds, such as cyclopentanone (B42830) derivatives, can be used as raw materials to synthesize polymer monomers, which are then used to create products like dicarboxylic acids and amines. mdpi.comresearchgate.net This opens a speculative but intriguing avenue for investigating whether this compound could serve as a building block for new functional polymers with unique properties conferred by the sulfur atom.
Sustainable Chemistry Approaches for Compound Production and Management
As industries move towards more environmentally friendly practices, the principles of green chemistry are being applied to the synthesis of fine chemicals. rsc.orgjddhs.com This involves developing processes that reduce waste, use less hazardous materials, and are more energy-efficient. mdpi.com Future production of this compound is likely to shift from traditional chemical synthesis to more sustainable methods. pageplace.de
Biocatalysis represents a key green chemistry approach. researchgate.net This method uses enzymes or whole microbial cells to perform chemical reactions. Research on the related compound 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP) has demonstrated that microbial cell extracts from various yeasts and bacteria can efficiently convert a precursor into the final aroma compound. mdpi.com Specifically, enzymes known as cysteine-S-conjugate β-lyases are responsible for this conversion. mdpi.com Similar biocatalytic routes could be developed for this compound, offering high specificity, mild reaction conditions, and a reduced environmental footprint compared to conventional synthesis. nih.govresearchgate.net
Metabolic engineering offers another powerful sustainable strategy. nih.gov This involves genetically modifying microorganisms, such as E. coli or yeast, to turn them into cellular factories for producing a desired chemical from simple, renewable feedstocks like glucose or glycerol. frontiersin.orgresearchgate.net By introducing the necessary biosynthetic genes (which could be discovered through multi-omics, as described in section 8.1) and optimizing the host organism's metabolism, it may be possible to achieve high-yield, fermentative production of this compound. nih.gov
Furthermore, the development of advanced heterogeneous catalysts aligns with sustainable manufacturing goals. mdpi.com These catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), are easily separated and reused, minimizing waste. Efficient catalytic systems have been developed for the one-step synthesis of related ketones, such as methyl isobutyl ketone, from simple starting materials. researchgate.net Future research could focus on designing novel, highly selective catalysts for the synthesis of this compound, potentially from biomass-derived precursors. mdpi.com
Table 2: Comparison of Conventional vs. Sustainable Approaches for Ketone Synthesis
| Feature | Conventional Chemical Synthesis | Sustainable Chemistry Approaches |
|---|---|---|
| Starting Materials | Often petroleum-based | Renewable feedstocks (e.g., biomass, sugars) mdpi.com |
| Catalysts | Stoichiometric reagents, harsh acids/bases | Biocatalysts (enzymes), reusable heterogeneous catalysts researchgate.netresearchgate.net |
| Reaction Conditions | High temperature and pressure | Mild conditions (ambient temperature/pressure) researchgate.net |
| Byproducts/Waste | Significant waste streams, potentially hazardous | Minimal waste, often biodegradable mdpi.com |
| Energy Consumption | Often high | Lower energy requirements jddhs.com |
| Specificity | Can produce unwanted side products | High chemo-, regio-, and stereoselectivity researchgate.net |
Q & A
Q. What are the validated analytical methods for identifying 4-(Methylthio)-2-pentanone in complex mixtures?
Gas chromatography-mass spectrometry (GC/MS) is the primary method, with retention time (RT) and Kovats Index (KI) as critical parameters. For example, 4-Methyl-2-pentanone (a structural analog) has RT = 2.50, KI = 737, and molecular formula C₆H₁₂O . Calibration using deuterated analogs (e.g., 4-Methyl-2-pentanone-d₅) improves accuracy in trace analysis . Always cross-validate with reference standards and replicate runs to minimize false positives.
Q. How can thermodynamic data inform reaction design for synthesizing this compound?
Use enthalpy (ΔH°) and Gibbs free energy (ΔG°) values to predict reaction feasibility. For example, dimerization reactions of ketones (e.g., 2C₃H₆O → C₆H₁₂O₂) exhibit ΔrH° = -34.27 kJ/mol in the liquid phase, suggesting exothermic pathways . For thiol-containing analogs like this compound, computational tools (e.g., Gaussian or COSMO-RS) can model sulfur-specific interactions and solvent effects.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) due to volatility and potential respiratory irritation .
- Store separately from oxidizing agents; sulfur-containing compounds may decompose under heat.
- Follow waste disposal guidelines for thioethers, as improper handling risks environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Conflicting results in antimicrobial assays (e.g., antifungal activity) may arise from:
- Concentration variability : Adjust VOC concentrations (e.g., 100 µl·L⁻¹) and use standardized growth inhibition metrics (e.g., Inhibition Rate Growth, IRG) .
- Pathogen specificity : Test across multiple strains (e.g., Fusarium, Botrytis) and employ principal component analysis (PCA) to cluster activity patterns .
- Structural analogs : Compare with 3-(methylthio)-2-butanone, which has a NOEL (No Observed Effect Level) of 0.7 mg/kg/day in toxicological studies .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Thiol-ketone coupling : Use catalysts like BF₃·Et₂O to enhance regioselectivity.
- Purification : Employ fractional distillation (bp ~134–136°C for analogs) and verify purity via NMR (¹H and ¹³C) or FTIR .
- Deuterated analogs : For isotopic labeling, use precursors like (CH₃)₂CHCD₂COCD₃ (98 atom% D) to track reaction mechanisms .
Q. How do structural modifications (e.g., oxidation/reduction) alter the reactivity of this compound?
- Oxidation : Converts the methylthio (-SCH₃) group to sulfoxides or sulfones, increasing polarity and altering solubility .
- Reduction : Produces secondary alcohols (e.g., 4-(Methylthio)-2-pentanol), which can be analyzed via chiral GC for enantiomeric excess .
- Substitution : React with nucleophiles (e.g., Grignard reagents) to form branched derivatives; monitor kinetics via stopped-flow spectroscopy .
Methodological Recommendations
- Contradiction Analysis : Use ANOVA and Tukey’s test (p=0.05) to statistically validate bioactivity data .
- Spectral Interpretation : Reference IR spectra (e.g., NIST WebBook) and isotopic labeling (e.g., d₅ or d₁₂ analogs) to resolve peak overlaps .
- Synthetic Optimization : Leverage AI-powered retrosynthesis tools (e.g., Reaxys) to predict viable pathways and side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
